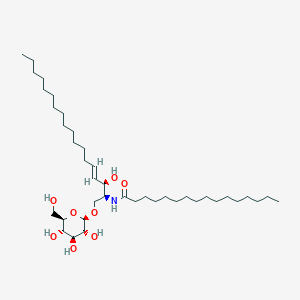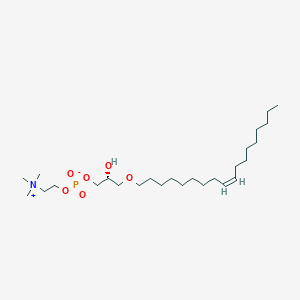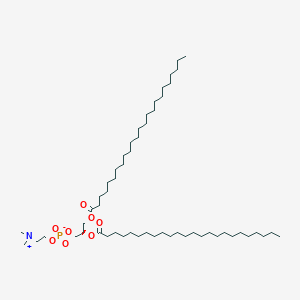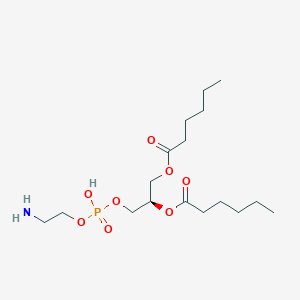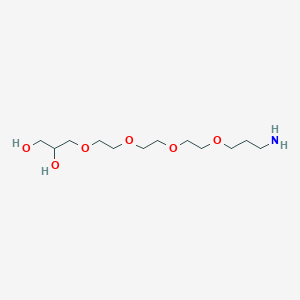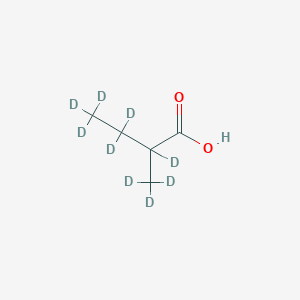
2-Methylbutyric-D9 acid
Overview
Description
2-Methylbutyric-D9 acid , also known as (±)-2-Methylbutyric-d9 Acid , is a stable isotope-labeled compound. Its chemical formula is C~5~D~9~H~11~O~2~ . This acid is a derivative of butyric acid, with the methyl group (CH~3~) attached to the second carbon atom. It is used as a reference material for highly accurate and reliable data analysis .
Synthesis Analysis
The synthesis of 2-Methylbutyric-D9 acid typically involves isotopic enrichment. Deuterium (D) atoms are introduced into the butyric acid molecule to replace some of the hydrogen atoms. The specific synthetic methods may vary, but the goal is to achieve a high isotopic enrichment (98 atom % D) .
Molecular Structure Analysis
The molecular structure of 2-Methylbutyric-D9 acid consists of a five-carbon backbone (C~5~) with deuterium atoms (D) replacing some of the hydrogen atoms. The carboxylic acid functional group (–COOH) is present at the end of the chain. The isotopic enrichment ensures that the deuterium atoms are evenly distributed throughout the molecule .
Chemical Reactions Analysis
2-Methylbutyric-D9 acid can participate in various chemical reactions typical of carboxylic acids. These reactions include esterification, amidation, and decarboxylation. Researchers often use it as a stable isotope-labeled internal standard in metabolic studies or as a reference compound in analytical chemistry .
Physical And Chemical Properties Analysis
Scientific Research Applications
Microbial Resolution and Flavor Compound Synthesis
2-Methylbutyric acid has been identified as an important chiral building block for various flavor compounds. A study by Tachihara et al. (2006) highlighted the microbial resolution of racemic 2-methylbutyric acid using a novel bacterium from the soil. This bacterium preferentially utilizes (S)-2-methylbutyric acid, allowing for the preparation of (R)-2-methylbutyric acid and enabling the stereo-selective synthesis of flavor compounds with distinct odors Tachihara et al., 2006.
Renewable Chemical Production
Dhande et al. (2012) developed synthetic metabolic pathways in Escherichia coli for producing valeric acid and 2-methylbutyric acid directly from glucose. This method bypasses the use of non-renewable petroleum-based feedstock and toxic intermediates, demonstrating a renewable approach for the production of these chemicals Dhande et al., 2012.
Biocontrol and Biofertilization
Lee et al. (2016) identified 2-methylbutyric acid produced from Bacillus pumilus L1 and investigated its nematicidal activity, demonstrating significant control over root-knot nematodes and promoting cucumber plant growth. This positions 2-methylbutyric acid as a potential biocontrol agent and plant growth promoter Lee et al., 2016.
Kinetic Resolution and Enantioselectivity
Nan (2009) studied the kinetic resolution of 2-methylbutyric acid by various lipases, demonstrating the potential of these enzymes in achieving high enantioselectivity for certain esters of 2-methylbutyric acid. This research contributes to the field of chiral chemistry and the production of enantiopure compounds Nan, 2009.
properties
IUPAC Name |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-CBZKUFJVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutyric-D9 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)

